molecular formula C11H16O4 B1268865 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid CAS No. 462068-43-5

5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid

Cat. No. B1268865
CAS RN: 462068-43-5
M. Wt: 212.24 g/mol
InChI Key: FDSKGVGFTCCVAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid involves several key steps, including the reduction of acetoxymethyl derivatives leading to bis(hydroxymethyl)furans, and the subsequent reaction with nucleophiles to form bis(phosphonomethyl)furans (Pevzner, 2002). Additionally, halomethyl derivatives undergo bromination and are transformed into valuable organophosphorus derivatives through reactions with secondary amines and sodium butanethiolate (Pevzner, 2003).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a tert-butyl group which significantly affects the compound's reactivity and properties. NMR spectroscopy studies reveal the downfield shift of substituent signals adjacent to the tert-butyl group, indicating the steric influence of the bulky group on the molecular structure (Pevzner, 2002).

Chemical Reactions and Properties

The chemical reactivity of derivatives shows a varied response to different nucleophilic agents, demonstrating the compound's versatile chemical behavior. Notably, the presence of a tert-butyl group alongside halomethyl or phosphonomethyl groups allows for a wide range of substitution reactions that yield numerous organophosphorus derivatives (Pevzner, 2003).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by the compound's molecular structure. The bulky tert-butyl group and the presence of hydroxymethyl and phosphonomethyl groups contribute to the compound's solubility, melting point, and boiling point, though specific data on these physical properties require further experimental determination.

Chemical Properties Analysis

The compound exhibits a broad range of chemical properties, including reactivity towards nucleophilic substitution and the ability to undergo phosphorylation and halogenation reactions. These properties are essential for the synthesis of various organophosphorus compounds and for further functionalization of the furan ring (Pevzner, 2003).

Scientific Research Applications

Synthesis and Reactivity

Reduction of acetoxymethyl derivatives of 5-tert-butylfuran-3-carboxylic acid leads to the formation of bis(hydroxymethyl)furans, which are involved in reactions with sodium diethyl phosphite. This synthesis highlights the importance of the tert-butyl substituent in shielding the chloromethyl group, affecting the reactivity of the compound (Pevzner, 2002).

Biocatalytic Synthesis

A study demonstrated the biocatalytic synthesis of various furan carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), using Comamonas testosteroni SC1588 cells. This synthesis process is promoted by adding histidine and increasing cell concentrations, highlighting the potential of microbial pathways in synthesizing furan derivatives (Wen, Zhang, Zong, & Li, 2020).

Halomethyl Derivatives and Reactions with Nucleophiles

The synthesis of halomethyl derivatives of 5-tert-butylfuran-2-carboxylic acid and their reactions with various nucleophilic agents demonstrate the compound's versatility in forming organophosphorus derivatives. These derivatives have shown potential in forming substitution products with secondary amines and sodium butanethiolate (Pevzner, 2003).

Diels-Alder Reaction

The compound has been used in the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its utility in Diels-Alder reactions. This reaction is crucial in synthesizing complex organic molecules, indicating the compound's role in advanced organic synthesis (Padwa, Brodney, & Lynch, 2003).

Production of Acid Chloride Derivatives

The production of acid chloride derivatives from biomass-derived furans, such as 5-(chloromethyl)furan-2-carbonyl chloride, using tert-butyl hypochlorite, demonstrates the compound's relevance in green chemistry and biofuel production (Dutta, Wu, & Mascal, 2015).

Synthesis of Furoic Acids

The synthesis of mono-and bisphosphosphorylated esters of furoic acids, where 5-(diethoxyphosphorylmethyl)-2-(ethoxycarbonylmethylthiomethyl)furan-3-carboxylic acid is a key intermediate, illustrates the compound's application in creating diverse organophosphorus derivatives (Pevzner & Stepanova, 2020).

properties

IUPAC Name

5-tert-butyl-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSKGVGFTCCVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345084
Record name 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

462068-43-5
Record name 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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